molecular formula C18H15F3N4O4S3 B2473307 2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 478045-43-1

2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2473307
CAS No.: 478045-43-1
M. Wt: 504.52
InChI Key: JECRQSPLJRXQOZ-UHFFFAOYSA-N
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Description

The compound “2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl sulfonyl group, a phenyl sulfanyl group, and a trifluoromethyl thiadiazol group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The structure is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .


Chemical Reactions Analysis

The compound likely undergoes electrophilic aromatic substitution, a common reaction for aromatic compounds . This involves the attack of an electrophile at carbon to form a cationic intermediate, followed by loss of a proton to regenerate the aromatic ring .

Scientific Research Applications

Thiophene Analogues and Carcinogenicity Evaluation

Thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These studies aim to understand the structural activity relationship and potential health risks associated with such compounds (Ashby et al., 1978).

Contamination and Removal Technologies

The removal of persistent organic pollutants like sulfamethoxazole, which contains sulfonamide and amine groups, from water sources has been extensively studied. Techniques such as adsorption, photocatalytic degradation, and advanced oxidation processes highlight the environmental impact and remediation efforts for these compounds (Prasannamedha & Kumar, 2020).

Sulfonamide Drugs and Patent Review

The primary sulfonamide moiety is present in a wide range of clinically used drugs, reflecting its importance in medicinal chemistry. The review covers scientific and patent literature on sulfonamides, including their application as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the development of novel drugs (Carta, Scozzafava, & Supuran, 2012).

Advanced Oxidation Processes for Drug Degradation

The degradation of acetaminophen in aqueous media using advanced oxidation processes (AOPs) has been reviewed, providing insights into the mechanisms, kinetics, and environmental implications of pharmaceutical contaminants. This research underscores the importance of understanding the chemical properties and degradation pathways of such compounds (Qutob et al., 2022).

Novel Synthesis Approaches

Research into novel synthesis methods for drugs like omeprazole, which involve sulfide and sulfoxide transformations, showcases the pharmaceutical industry's interest in developing efficient and scalable synthetic routes for compounds with sulfonamide structures (Saini et al., 2019).

Biological Activities of Heterocyclic Compounds

The pharmacological potential of heterocyclic compounds based on thiadiazoles has been extensively reviewed, indicating their importance in developing new therapeutic agents with antimicrobial, anti-inflammatory, and antitumor activities (Lelyukh, 2019).

Properties

IUPAC Name

2-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O4S3/c1-29-11-6-8-12(9-7-11)32(27,28)25-13-4-2-3-5-14(13)30-10-15(26)22-17-24-23-16(31-17)18(19,20)21/h2-9,25H,10H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECRQSPLJRXQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SCC(=O)NC3=NN=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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